molecular formula C13H8ClFO B1370786 3-(2-Chlorophenyl)-4-fluorobenzaldehyde

3-(2-Chlorophenyl)-4-fluorobenzaldehyde

Cat. No.: B1370786
M. Wt: 234.65 g/mol
InChI Key: OCPHIWBHZSLXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-4-fluorobenzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chlorophenyl group at position 3 and a fluorine atom at position 4. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine and fluorine substituents, which modulate electronic effects and steric interactions.

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-fluorobenzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-12-4-2-1-3-10(12)11-7-9(8-16)5-6-13(11)15/h1-8H

InChI Key

OCPHIWBHZSLXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C=O)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Commercial Attributes of Analogous Benzaldehydes

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Price (1g) Source
This compound* 2-Cl (phenyl), 4-F (benzaldehyde) C₁₃H₈ClFO ~234.66 - - -
3-(4-Chloro-2-(trifluoromethyl)phenyl)benzaldehyde 4-Cl, 2-CF₃ (phenyl) C₁₄H₈ClF₃O 284.7 544474-55-7 $240.00
4-(3-Chloro-2-fluorophenyl)benzaldehyde 3-Cl, 2-F (phenyl) C₁₃H₈ClFO 234.66 342889-39-8 -
3-(2-Chloro-4-hydroxyphenyl)benzaldehyde 2-Cl, 4-OH (phenyl) C₁₃H₉ClO₂ 232.7 893637-94-0 $540.00
3-(2-Chloro-5-(trifluoromethyl)phenyl)benzaldehyde 2-Cl, 5-CF₃ (phenyl) C₁₄H₈ClF₃O 284.7 544474-55-7 $240.00

Notes:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): These groups reduce electron density on the aromatic ring, altering reactivity in nucleophilic/electrophilic reactions. For example, trifluoromethyl (CF₃) groups in 3-(4-Chloro-2-(trifluoromethyl)phenyl)benzaldehyde enhance stability but may reduce solubility in polar solvents compared to hydroxyl-containing analogs . ~234.66 g/mol for the target compound) .
  • Positional Isomerism : The placement of substituents significantly impacts steric and electronic profiles. For instance, 4-(3-Chloro-2-fluorophenyl)benzaldehyde has adjacent Cl and F substituents, which may induce steric hindrance or dipole interactions absent in the target compound .

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